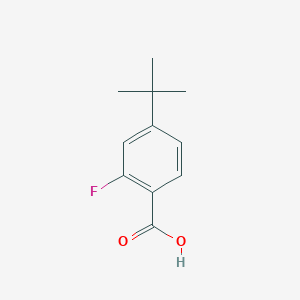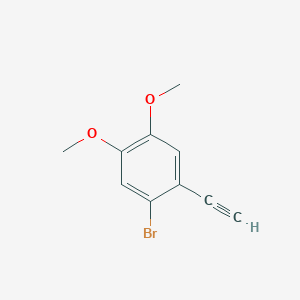
4-(Tert-butyl)-2-fluorobenzoic acid
Descripción general
Descripción
4-(Tert-butyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a tert-butyl group and a fluorine atom attached to a benzene ring, making it a unique derivative of benzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 4-(Tert-butyl)benzoic acid. This can be done using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired product with good selectivity.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-(Tert-butyl)benzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
Oxidation Reactions: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, NFSI; room temperature to 50°C.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivative, fluorinated aryl halide; 80-100°C.
Oxidation: Potassium permanganate, hydrogen peroxide; room temperature to 60°C.
Reduction: Lithium aluminum hydride, sodium borohydride; room temperature to 40°C.
Major Products Formed
Substitution: Various substituted benzoic acids.
Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.
Reduction: 4-(Tert-butyl)-2-fluorobenzyl alcohol, 4-(Tert-butyl)-2-fluorobenzaldehyde.
Aplicaciones Científicas De Investigación
4-(Tert-butyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its fluorine atom can serve as a probe in NMR spectroscopy to investigate binding sites and conformational changes in biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins, where its unique properties can improve performance characteristics.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyl)-2-fluorobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butyl)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Fluorobenzoic acid: Lacks the tert-butyl group, which can influence its steric and electronic properties.
4-(Tert-butyl)-3-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to different reactivity and applications.
Uniqueness
4-(Tert-butyl)-2-fluorobenzoic acid is unique due to the presence of both the tert-butyl group and the fluorine atom on the benzene ring. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical transformations and applications.
Propiedades
IUPAC Name |
4-tert-butyl-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLNBDINYJXPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-methylpyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B3344770.png)









![[3-(Dodecyloxy)-2-hydroxypropyl]diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B3344843.png)

